molecular formula C20H17N3O3 B12974432 3-(2-Methyl-1-(2-methyl-3-nitrobenzoyl)indolizin-3-yl)propanenitrile

3-(2-Methyl-1-(2-methyl-3-nitrobenzoyl)indolizin-3-yl)propanenitrile

Cat. No.: B12974432
M. Wt: 347.4 g/mol
InChI Key: CDUMMOUMDHWIBZ-UHFFFAOYSA-N
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Description

3-(2-Methyl-1-(2-methyl-3-nitrobenzoyl)indolizin-3-yl)propanenitrile is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities . This compound is characterized by its unique structure, which includes a nitrobenzoyl group and a propanenitrile group attached to an indolizinyl core.

Preparation Methods

The synthesis of 3-(2-Methyl-1-(2-methyl-3-nitrobenzoyl)indolizin-3-yl)propanenitrile involves multiple steps, typically starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions The nitrobenzoyl group can be introduced through a nitration reaction, where a benzene ring is treated with a nitrating agent such as nitric acid

Chemical Reactions Analysis

3-(2-Methyl-1-(2-methyl-3-nitrobenzoyl)indolizin-3-yl)propanenitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nitrating agents like nitric acid. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 3-(2-Methyl-1-(2-methyl-3-nitrobenzoyl)indolizin-3-yl)propanenitrile involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The indole core can bind to multiple receptors, modulating their activity and resulting in therapeutic effects .

Comparison with Similar Compounds

3-(2-Methyl-1-(2-methyl-3-nitrobenzoyl)indolizin-3-yl)propanenitrile can be compared with other indole derivatives such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to other indole derivatives.

Properties

Molecular Formula

C20H17N3O3

Molecular Weight

347.4 g/mol

IUPAC Name

3-[2-methyl-1-(2-methyl-3-nitrobenzoyl)indolizin-3-yl]propanenitrile

InChI

InChI=1S/C20H17N3O3/c1-13-15(7-5-9-17(13)23(25)26)20(24)19-14(2)16(10-6-11-21)22-12-4-3-8-18(19)22/h3-5,7-9,12H,6,10H2,1-2H3

InChI Key

CDUMMOUMDHWIBZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)C2=C3C=CC=CN3C(=C2C)CCC#N

Origin of Product

United States

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